2-(p-Nitrobenzyl)pyridine
Overview
Description
2-(p-Nitrobenzyl)pyridine is a chemical compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . It is often used in chemical and biological laboratories due to its unique properties.
Synthesis Analysis
The synthesis of this compound has been reported in several studies . For instance, it has been used as a sensitive method for detection on paper and thin-layer chromatograms and for quantitative colorimetric analysis of many epoxides of biological and chemical interest and environmental significance .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring attached to a nitrobenzyl group . The InChIKey of the compound is YBRDBYGCEIDLBX-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. It has been used as a reagent in the detection and analysis of epoxides . It provides a sensitive method for detection on paper and thin-layer chromatograms and for quantitative colorimetric analysis of many epoxides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.22 g/mol . It has a topological polar surface area of 58.7 Ų and a complexity of 232 . It has no hydrogen bond donors and has three hydrogen bond acceptors .Scientific Research Applications
Detection and Analysis
2-(p-Nitrobenzyl)pyridine and its derivatives have been extensively used in analytical chemistry. For instance, Guth and Manner (1967) explored its use in thin-layer chromatography for detecting and estimating diazinon and tri-substituted 2-chloro-s-triazines, highlighting its sensitivity and selectivity in this context (Guth & Manner, 1967). Similarly, Hemminki and Falck (1979) demonstrated its application in assessing the mutagenicity of epoxides, correlating the reactivity of epoxides with this compound to their mutagenicity in bacterial strains (Hemminki & Falck, 1979).
Photochemical Studies
The photochromism of this compound derivatives has been a subject of interest in the field of photochemistry. Klemm et al. (1978) investigated this aspect using laser flash photolysis, contributing to understanding the photochromic behavior of these compounds in various solvents (Klemm et al., 1978).
Biomimetic Applications
In biomimetic applications, Provencher and Love (2015) reported the synthesis and performance of 4-(4-Nitrobenzyl)pyridine (NBP) derivatives as indicators for alkylating agents, highlighting their utility in toxicological screening and environmental monitoring (Provencher & Love, 2015).
Polymer Chemistry
Mehdipour-Ataei et al. (2009) explored the conversion of the nitro group of 4-(p-nitrobenzyl)pyridine to an amino group for synthesizing new types of poly(amide-ester)s, which demonstrated enhanced solubility and thermal stability, indicating its potential in the development of advanced materials (Mehdipour-Ataei et al., 2009).
Reaction Mechanism Studies
Goldschmidt, Duuren, and Goldstein (1976) investigated the reactivity of 4-(p-nitrobenzyl)pyridine with various electrophiles, providing insights into the mechanisms of reactions involving this compound and its potential as a nucleophilic agent (Goldschmidt, Duuren & Goldstein, 1976).
Mechanism of Action
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
It’s known that benzylic compounds can influence a variety of biochemical pathways due to their reactivity . The compound’s ability to undergo reactions such as free radical bromination and nucleophilic substitution could potentially affect pathways involving these types of reactions.
Result of Action
It’s known that the compound can react with dna, forming 7-alkylguanines This suggests that it may have genotoxic effects
Action Environment
The action, efficacy, and stability of 2-(p-Nitrobenzyl)pyridine can be influenced by various environmental factors. For example, the presence of other chemicals can affect the compound’s reactivity and thus its mode of action Additionally, factors such as temperature and pH can influence the compound’s stability and efficacy
properties
IUPAC Name |
2-[(4-nitrophenyl)methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-6-4-10(5-7-12)9-11-3-1-2-8-13-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRDBYGCEIDLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060725 | |
Record name | 2-(4-Nitrobenzyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264486 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
620-87-1 | |
Record name | 2-[(4-Nitrophenyl)methyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=620-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-((4-nitrophenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(p-Nitrobenzyl)pyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-[(4-nitrophenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(4-Nitrobenzyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((4-Nitrophenyl)methyl)-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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